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Compound of Interest

(1H-Pyrrolo[2,3-b]pyridin-3-
Compound Name:
yl)methanol

Cat. No.: B591472

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, has emerged from the
shadow of its famous bioisostere, indole, to become a "privileged structure™ in modern drug
discovery.[1][2] Its strategic incorporation of a nitrogen atom into the six-membered ring
fundamentally alters the electronic and physical properties of the molecule, often bestowing
significant advantages in a therapeutic context.[3][4] Unlike indole, the 7-azaindole core can
lead to compounds with enhanced aqueous solubility, superior bioavailability, and unique
hydrogen bonding capabilities, making it an invaluable tool for medicinal chemists.[5][6]

This guide offers a deep dive into the essential physical and chemical properties of 7-azaindole
derivatives. We will move beyond a simple recitation of data to explore the causal relationships
between structure and function, providing field-proven insights for researchers, scientists, and
drug development professionals. The narrative will cover the core's fundamental
physicochemical characteristics, its reactivity landscape, practical experimental protocols, and
its proven utility in creating potent and selective therapeutic agents. The successful
development of FDA-approved drugs like Vemurafenib and Pexidartinib underscores the
profound impact of this heterocyclic system.[4]

Part 1: Core Physicochemical and Spectroscopic
Profile

Understanding the intrinsic properties of the 7-azaindole nucleus is the foundation upon which
all synthetic and therapeutic explorations are built. The interplay between the electron-rich
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pyrrole ring and the electron-deficient pyridine ring dictates its behavior in both physical and
chemical environments.[3]

Fundamental Physical and Chemical Properties

The parent 1H-pyrrolo[2,3-b]pyridine is a white to brown crystalline solid.[7] Its key properties,
which serve as a baseline for its derivatives, are summarized below. The introduction of the
pyridine nitrogen atom generally leads to improved solubility and a different lipophilicity profile
compared to indole, which are critical considerations in drug design.[4][5][6]

Property Value Source(s)
Molecular Formula C7HeNz2 [8]
Molecular Weight 118.14 g/mol [71[8]
Melting Point 105-107 °C [7]

Boiling Point 270 °C [7]

pKa (Predicted) 7.69+0.20 [7]
Appearance White to off-white powder [7]

Spectroscopic Fingerprints

The unique electronic arrangement of the 7-azaindole core gives rise to a distinct
spectroscopic signature, which is essential for structural confirmation.

» 1H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals for the
aromatic protons. The chemical shifts are influenced by the anisotropic effects of the fused
ring system and the electronic nature of the two constituent rings. Representative spectra for
derivatives like 2-methyl-1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[2,3-b]pyridine-5-carboxylic
acid are well-documented.[9][10]

e 13C NMR Spectroscopy: The carbon spectrum reflects the electronic disparity between the
two rings, with the carbons of the pyridine ring generally appearing at a different field
compared to those of the pyrrole ring.
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« Infrared (IR) Spectroscopy: A key feature in the IR spectrum of N-unsubstituted derivatives is
the N-H stretching vibration of the pyrrole ring, typically observed in the region of 3300-3500

cm™i,

e Mass Spectrometry (MS): The molecular ion peak is typically prominent. Fragmentation
patterns can provide valuable structural information, often involving the stable bicyclic ring
system.

Part 2: The Chemical Reactivity Landscape

The reactivity of the 7-azaindole nucleus is a fascinating study in contrasts. The electron-rich
pyrrole moiety is predisposed to electrophilic attack, while the electron-deficient pyridine ring
offers sites for nucleophilic substitution and metal-catalyzed functionalization. This dual
reactivity provides a rich platform for synthetic diversification.

Electrophilic Aromatic Substitution

The pyrrole ring is the primary site for electrophilic substitution. The C3 position is the most
nucleophilic and thus the most common site of reaction, analogous to indole chemistry. This
regioselectivity is a cornerstone of many synthetic strategies.[11]

Metal-Catalyzed Cross-Coupling: The Workhorse of
Diversification

Modern organic synthesis relies heavily on metal-catalyzed cross-coupling reactions, and the
7-azaindole scaffold is an excellent substrate for these transformations.[1][12] Halogenated 7-
azaindoles, particularly at the 4- or 5-positions of the pyridine ring, are common starting
materials for introducing a wide array of substituents.[13]

Key coupling strategies include:
e Suzuki Coupling: For the formation of C-C bonds with boronic acids.
e Heck Coupling: For C-C bond formation with alkenes.[1][3]

e Sonogashira Coupling: For C-C bond formation with terminal alkynes, often a key step in
building more complex heterocyclic systems.[1][3]
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e Buchwald-Hartwig Amination: For the crucial formation of C-N bonds with amines, amides,
and amino acid esters.[13]

e C-H Activation: An increasingly important strategy that avoids the need for pre-functionalized
starting materials, offering a more atom-economical approach to derivatization.[3][14][15]

The following diagram illustrates the primary sites of reactivity on the 1H-pyrrolo[2,3-b]pyridine
core.

Caption: Key sites for synthetic modification of the 7-azaindole nucleus.

Part 3: Experimental Methodologies: Synthesis and
Characterization

Translating theoretical knowledge into practice requires robust and reproducible experimental
protocols. This section provides a self-validating system for the synthesis and characterization
of a representative 7-azaindole derivative.

Protocol: Palladium-Catalyzed C-N Cross-Coupling
(Buchwald-Hartwig Amination)

This protocol describes a general procedure for the coupling of an amine with a bromo-7-
azaindole, a common transformation for building libraries of potential drug candidates.[13]

Objective: To synthesize a 4-amino-7-azaindole derivative.

Materials:

N-protected-4-bromo-7-azaindole (1.0 equiv)

Amine (1.2-1.5 equiv)

Palladium catalyst (e.g., Pdz(dba)s, 2-5 mol%)

Ligand (e.g., Xantphos, 4-10 mol%)

Base (e.g., Cs2CO0s3, 2.0 equiv)
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e Anhydrous solvent (e.g., Dioxane or Toluene)
Step-by-Step Procedure:

 Inert Atmosphere: To an oven-dried reaction vessel, add the N-protected-4-bromo-7-
azaindole, the amine, the base, the palladium catalyst, and the ligand.

o Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen)
three times. Add the anhydrous solvent via syringe.

o Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous
stirring.

o Causality Insight: The combination of a palladium catalyst and a specialized phosphine
ligand (like Xantphos) is crucial for forming the active catalytic species that facilitates the
C-N bond formation. The base is required to deprotonate the amine and facilitate the
reductive elimination step.

e Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

o Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl
acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

 Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by
column chromatography on silica gel to obtain the desired product.

o Characterization: Confirm the structure and purity of the final compound using *H NMR, 13C
NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow: From Synthesis to Confirmed Structure

The following diagram outlines the logical flow from chemical synthesis to structural verification,
a critical path in any drug discovery program.
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Caption: Standard workflow for the synthesis and validation of a new chemical entity.

Part 4: Applications in Drug Discovery and
Development
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The favorable physicochemical properties and synthetic tractability of the 1H-pyrrolo[2,3-
b]pyridine scaffold have led to its widespread use in targeting various diseases. The ability to
strategically place substituents around the core allows for the fine-tuning of potency, selectivity,
and pharmacokinetic profiles.[6]

e Oncology: This is arguably the most significant area of application. 7-Azaindole derivatives
have been successfully developed as potent inhibitors of various protein kinases that are
crucial for cancer cell proliferation and survival. Examples include inhibitors of FGFR, CDK8,
ATM, and JAK1.[16][17][18][19] The core often serves as a hinge-binding motif, forming
critical hydrogen bonds with the protein backbone.[20]

 Inflammatory Diseases: The scaffold is present in inhibitors of phosphodiesterase 4B
(PDEA4B), a target for treating inflammatory conditions.[21]

« Infectious Diseases: Researchers have explored 7-azaindole derivatives as potential antiviral
agents, including for inhibiting the SARS-CoV-2 spike protein interaction with the hACE2
receptor.[22] They have also been investigated as antimalarial drugs.[23]

The structure-activity relationship (SAR) studies consistently show that substitutions at the C3,
C4, C5, and N1 positions are critical for modulating biological activity and tailoring compounds
for specific therapeutic targets.[24]

Conclusion

The 1H-pyrrolo[2,3-b]pyridine core is far more than a simple isostere of indole. It is a versatile
and highly valuable scaffold that offers tangible advantages in solubility, bioavailability, and
synthetic accessibility. Its unique electronic nature provides a rich chemical canvas for
modification, enabling the systematic optimization of drug-like properties. The proven success
of 7-azaindole-based drugs in the clinic is a testament to its power and utility. For researchers
in drug discovery, a thorough understanding of the physical and chemical properties detailed in
this guide is not merely academic—it is an essential prerequisite for the rational design of the
next generation of innovative medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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